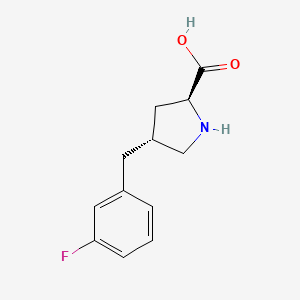

(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

(2S,4R)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO2/c13-10-3-1-2-8(5-10)4-9-6-11(12(15)16)14-7-9/h1-3,5,9,11,14H,4,6-7H2,(H,15,16)/t9-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFRGRZSMVXTLF-KOLCDFICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901255102 | |

| Record name | rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217684-74-6 | |

| Record name | rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217684-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(4S)-4-[(3-Fluorophenyl)methyl]-D-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901255102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as N-substituted piperidines.

Introduction of Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the pyrrolidine ring.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Hydrolysis of Esters to Carboxylic Acids

The carboxylic acid group is often generated via ester hydrolysis. For example, the hydrolysis of methyl or ethyl esters of this compound under basic conditions yields the free acid.

Reaction Conditions :

-

Base : NaOH or LiOH in aqueous THF/MeOH mixtures

-

Temperature : 25–50°C

-

Time : 4–12 hours

Example :

Hydrolysis of the ethyl ester derivative (compound 73 ) with LiOH in THF/H₂O (3:1) produced (2S,4R)-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid (22 ) in quantitative yield .

Amide Bond Formation

The carboxylic acid undergoes coupling reactions with amines to form amides, a key step in drug candidate optimization.

Reagents and Conditions:

| Reagent | Application | Yield Range |

|---|---|---|

| HATU | Coupling with alkylamines | 70–85% |

| Ph₂POCl | Coupling with arylamines | 60–75% |

| CDI | Activation for secondary amides | 65–80% |

Case Study :

Coupling with (1r,4R)-4-hydroxycyclohexylamine using HATU/DIPEA in DMF produced a neuroactive amide derivative (compound 6 ) in 64% yield after purification .

Salt Formation

The compound is often stabilized as a hydrochloride salt for improved solubility and crystallinity.

Procedure :

-

Dissolve the free base in anhydrous diethyl ether.

-

Bubble HCl gas through the solution at 0°C.

-

Filter and dry the precipitate.

Characterization :

-

Melting Point : 215–217°C (decomposition)

-

Solubility : >50 mg/mL in water

Oxidation and Reduction Reactions

The pyrrolidine ring and benzyl group undergo selective modifications:

Oxidation:

-

Pyrrolidine Ring : Controlled oxidation with KMnO₄ or RuO₄ generates lactams or keto acids.

-

Benzyl Group : Ozonolysis cleaves the fluorobenzyl substituent to yield aldehydes.

Reduction:

-

Catalytic hydrogenation (H₂/Pd-C) reduces double bonds in conjugated derivatives while preserving stereochemistry.

Esterification and Functionalization

The carboxylic acid is esterified for prodrug development or lipophilicity adjustment:

Methyl Ester Synthesis :

-

Reagents : SOCl₂/MeOH or DCC/DMAP

-

Yield : 85–92%

Applications :

-

Methyl esters serve as intermediates for further alkylation or Grignard reactions.

-

Fluoro substituent stability allows for harsh reaction conditions without defluorination.

Structural Characterization of Derivatives

Key analytical data for representative derivatives:

Stability and Reactivity Trends

-

pH Sensitivity : The carboxylic acid decomposes above pH 9 via decarboxylation.

-

Thermal Stability : Stable up to 150°C; degradation observed at higher temperatures.

-

Photoreactivity : The fluorobenzyl group exhibits UV-induced radical formation, necessitating light-protected storage.

This compound’s versatility in bond-forming reactions and stereochemical integrity make it indispensable in medicinal chemistry. Future research directions include enantioselective catalysis and green chemistry adaptations to enhance synthetic efficiency .

Scientific Research Applications

(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity through hydrophobic interactions, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of fluorine on the benzyl ring significantly impacts electronic and steric properties:

Table 1: Substituent Position Comparison

Halogen Substitution (Fluorine vs. Bromine)

Functional Group Modifications

- Trifluoromethyl Derivative (CAS 100354): The 3-(trifluoromethyl)benzyl group (C₁₃H₁₃F₃NO₂) introduces stronger electron-withdrawing effects and hydrophobicity, which may enhance target binding in enzyme inhibition .

- Sulfonyl-Substituted Analog (CAS 299181-56-9): Replacement of benzyl with a 4-fluorobenzenesulfonyl group (C₁₁H₁₂FNO₅S) drastically alters polarity and hydrogen-bonding capacity, rendering it suitable for protease inhibitor design .

Table 2: Functional Group Comparison

Protecting Groups

- Boc-Protected (CAS 959579-74-9) : The Boc group enhances solubility in organic solvents and stabilizes the compound during solid-phase peptide synthesis .

- Fmoc-Protected (CAS 959576-18-2): Fmoc protection (C₂₇H₂₄FNO₄, MW 445.49) is preferred for orthogonal deprotection strategies in automated peptide synthesis .

Biological Activity

(2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1373512-33-4, is a fluorinated amino acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the compound's biological activity, synthesis, and implications for therapeutic use.

- Molecular Formula : C₁₂H₁₄FNO₂

- Molecular Weight : 223.24 g/mol

- CAS Number : 1373512-33-4

- IUPAC Name : this compound

The incorporation of fluorine into organic molecules can significantly alter their biochemical properties. Fluorinated compounds often exhibit enhanced metabolic stability and altered binding affinities compared to their non-fluorinated counterparts. The specific mechanism of action for this compound is still under investigation, but studies suggest it may interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies indicate that certain fluorinated amino acids exhibit antimicrobial properties. For instance, research on similar compounds has shown that they can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.

- Neuroprotective Effects : Some derivatives of pyrrolidine carboxylic acids have been investigated for their neuroprotective effects in models of neurodegenerative diseases. The presence of fluorine may enhance these effects by improving blood-brain barrier penetration and increasing the compound's stability against metabolic degradation.

- Cancer Therapeutics : Fluorinated amino acids are being explored as potential chemotherapeutic agents. Their ability to mimic natural amino acids while providing unique interactions with tumor cells makes them candidates for targeted cancer therapies.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Neuroprotective | Protection against neurodegeneration | |

| Cancer Therapeutics | Potential for targeted therapy | , |

Synthesis and Development

The synthesis of this compound typically involves asymmetric synthesis techniques to ensure the desired stereochemistry is achieved. Recent advancements in synthetic methodologies focus on improving yield and purity while minimizing environmental impact.

Synthetic Pathway Overview

- Starting Materials : Appropriate chiral precursors are selected.

- Reagents : Fluorinating agents are used to introduce the fluorine atom at the benzyl position.

- Purification : The final product is purified using chromatography techniques.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-4-(3-Fluorobenzyl)pyrrolidine-2-carboxylic acid, and how can purity be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving protective group strategies. For example, tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups are used to protect the pyrrolidine nitrogen during functionalization of the benzyl substituent . Acid hydrolysis (e.g., HCl/water at 93–96°C) is employed for deprotection, followed by purification using column chromatography or recrystallization with solvents like ethanol/ethyl acetate . Purity (>95%) is confirmed via HPLC or LCMS, with mobile phases such as 5% methanol/dichloromethane .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY) resolves stereochemistry and substituent positions, particularly the fluorobenzyl group . Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS m/z 490 [M+1] in ). X-ray crystallography (where applicable) validates absolute configuration, as seen in hyperconjugation studies of analogous proline derivatives .

Q. What safety protocols should be followed during handling?

- Methodological Answer : The compound may cause skin/eye irritation (H315, H319) and respiratory discomfort (H335). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation/ingestion; in case of exposure, rinse with water and seek medical attention. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How do substituents like the 3-fluorobenzyl group influence conformational stability and biological activity?

- Methodological Answer : The 3-fluorobenzyl group enhances hydrophobic interactions and stabilizes specific conformations via steric and electronic effects. Computational modeling (DFT) and crystallography (e.g., ) reveal that fluorination alters dihedral angles and hydrogen-bonding networks, impacting receptor binding. Compare analogs (e.g., 4-chlorobenzyl or iodobenzyl derivatives) to assess structure-activity relationships (SAR) .

Q. How can conflicting data on reaction yields or biological activity be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 66–95% in ) arise from variations in catalysts (HATU vs. EDCI), solvent polarity, or temperature. Replicate reactions under controlled conditions (inert atmosphere, standardized reagents) and characterize intermediates via TLC/NMR. For biological assays, ensure consistent cell lines/purity thresholds and validate with orthogonal assays (e.g., SPR vs. fluorescence) .

Q. What strategies optimize enantiomeric purity during large-scale synthesis?

- Methodological Answer : Use chiral auxiliaries (e.g., (2S,4R)-proline templates) or asymmetric catalysis (Pd/XPhos systems) to control stereochemistry . Dynamic kinetic resolution (DKR) with enzymes like lipases can enhance enantioselectivity. Monitor optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak columns) to verify >99% ee .

Q. How can novel derivatives be designed to improve metabolic stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.